Methyl {5-[4-({3-nitro-2-pyridinyl}oxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate
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Overview
Description
Methyl {5-[4-({3-nitro-2-pyridinyl}oxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate is a chemical compound that has gained attention in the scientific community for its potential applications in medicinal chemistry. Additionally, we will explore the advantages and limitations of using this compound in lab experiments and provide future directions for research.
Mechanism of Action
The mechanism of action of Methyl {5-[4-({3-nitro-2-pyridinyl}oxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate is not fully understood. However, studies suggest that the compound may work by inhibiting the activity of certain enzymes involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that Methyl {5-[4-({3-nitro-2-pyridinyl}oxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, the compound has been shown to inhibit tumor growth by inducing apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using Methyl {5-[4-({3-nitro-2-pyridinyl}oxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate in lab experiments include its potential as a new drug candidate and its anti-inflammatory and anti-tumor properties. However, the limitations include the complex synthesis method and the need for further studies to fully understand its mechanism of action.
Future Directions
For research on Methyl {5-[4-({3-nitro-2-pyridinyl}oxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate include exploring its potential as a drug candidate for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to fully understand its mechanism of action and to optimize the synthesis method for large-scale production.
Synthesis Methods
The synthesis of Methyl {5-[4-({3-nitro-2-pyridinyl}oxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate involves a multi-step process that requires expertise in organic chemistry. The starting materials for the synthesis are 2,4-thiazolidinedione, 3-nitro-2-pyridinecarboxaldehyde, and 3-methoxybenzaldehyde. The reaction proceeds through a condensation reaction between the aldehydes and the thiazolidinedione, followed by a cyclization reaction to form the final product.
Scientific Research Applications
Methyl {5-[4-({3-nitro-2-pyridinyl}oxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has been studied for its potential applications in medicinal chemistry. Research has shown that this compound has anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.
properties
Product Name |
Methyl {5-[4-({3-nitro-2-pyridinyl}oxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate |
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Molecular Formula |
C19H15N3O8S |
Molecular Weight |
445.4 g/mol |
IUPAC Name |
methyl 2-[(5Z)-5-[[3-methoxy-4-(3-nitropyridin-2-yl)oxyphenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate |
InChI |
InChI=1S/C19H15N3O8S/c1-28-14-8-11(9-15-18(24)21(19(25)31-15)10-16(23)29-2)5-6-13(14)30-17-12(22(26)27)4-3-7-20-17/h3-9H,10H2,1-2H3/b15-9- |
InChI Key |
ANDHTZGHLOGJHW-DHDCSXOGSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)OC)OC3=C(C=CC=N3)[N+](=O)[O-] |
SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)OC)OC3=C(C=CC=N3)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)OC)OC3=C(C=CC=N3)[N+](=O)[O-] |
Origin of Product |
United States |
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